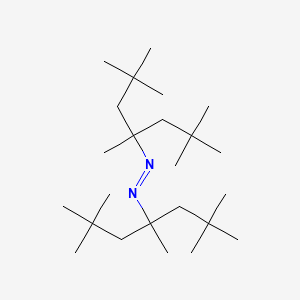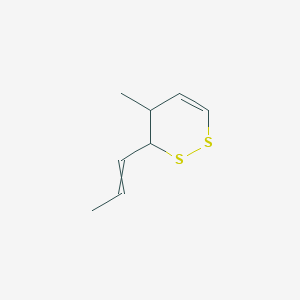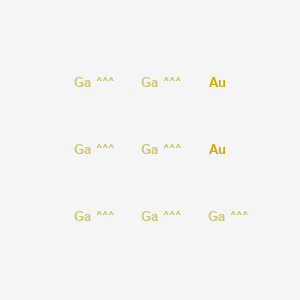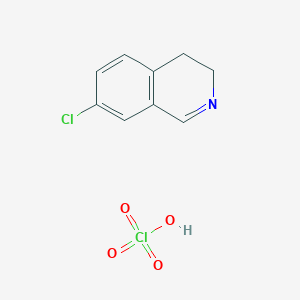
7-Chloro-3,4-dihydroisoquinoline;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3,4-dihydroisoquinoline;perchloric acid: is a chemical compound that combines the structural features of 7-Chloro-3,4-dihydroisoquinoline and perchloric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,4-dihydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized to produce the desired isoquinoline structure . The reaction conditions often include acidic media and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 7-Chloro-3,4-dihydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Chloro-3,4-dihydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives .
Biology: In biological research, this compound may be used to study the effects of isoquinoline derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: Their ability to interact with specific molecular targets makes them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 7-Chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A parent compound with a similar structure but lacking the chlorine substituent.
Quinoline: Another related compound with a different ring structure.
Chloroquine: A well-known antimalarial drug with a quinoline-based structure.
Uniqueness: 7-Chloro-3,4-dihydroisoquinoline is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds and can lead to distinct applications and effects .
Eigenschaften
CAS-Nummer |
60518-42-5 |
|---|---|
Molekularformel |
C9H9Cl2NO4 |
Molekulargewicht |
266.07 g/mol |
IUPAC-Name |
7-chloro-3,4-dihydroisoquinoline;perchloric acid |
InChI |
InChI=1S/C9H8ClN.ClHO4/c10-9-2-1-7-3-4-11-6-8(7)5-9;2-1(3,4)5/h1-2,5-6H,3-4H2;(H,2,3,4,5) |
InChI-Schlüssel |
NTQWCLWMKFPUTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=CC2=C1C=CC(=C2)Cl.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


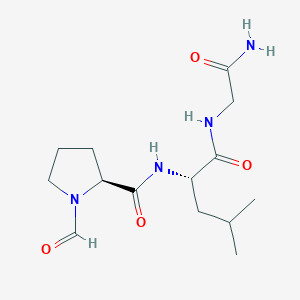
![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)
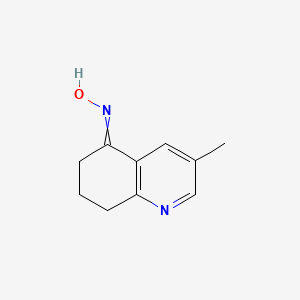

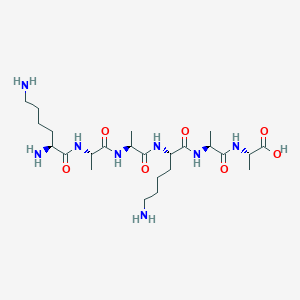
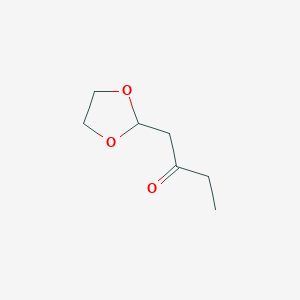
![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
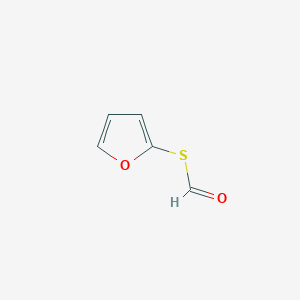
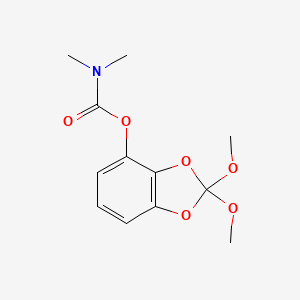
![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)
